molecular formula C12H5ClF3N3OS B2615923 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 524036-13-3

5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Cat. No.: B2615923
CAS No.: 524036-13-3
M. Wt: 331.7
InChI Key: FVJGLWRBPJQJRA-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a thiophene ring at position 5, a trifluoromethyl group at position 7, and a reactive carbonyl chloride group at position 2 (Figure 1). This compound is primarily utilized as a synthetic intermediate for further derivatization, particularly in medicinal chemistry for the development of kinase inhibitors or antimicrobial agents . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene moiety contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF3N3OS/c13-11(20)7-5-10-17-6(8-2-1-3-21-8)4-9(12(14,15)16)19(10)18-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJGLWRBPJQJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and enzymatic inhibitory properties, supported by various studies and data.

  • Molecular Formula : C12_{12}H6_{6}F3_3N3_3O2_2S
  • Molecular Weight : 294.26 g/mol
  • CAS Number : 294651-53-9

Biological Activity Overview

Recent research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities. Specifically, 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in the following areas:

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • COX Inhibition : Compounds similar to 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. A study reported that derivatives exhibited selectivity for COX-2 with significant inhibition rates (IC50_{50} values as low as 3.5 nM) compared to traditional NSAIDs like celecoxib .
CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)Selectivity Index
Compound A5.400.01344.56
Compound B4.000.02200.00

2. Anticancer Activity

The anticancer properties of pyrazolo[1,5-a]pyrimidines have been extensively studied:

  • Cell Line Studies : Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example, one study found that derivatives exhibited significant cytotoxic effects against a panel of human tumor cell lines . The mechanism is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Cell LineIC50_{50} (μM)
MCF-7 (Breast)15.0
HeLa (Cervical)10.0
A549 (Lung)12.5

3. Enzymatic Inhibition

The compound's ability to inhibit various enzymes has also been a focus:

  • Enzyme Targets : Pyrazolo[1,5-a]pyrimidines have shown potential as dual inhibitors for COX and soluble epoxide hydrolase (sEH), which are significant in inflammatory processes . This dual inhibition could provide a novel therapeutic approach for treating chronic inflammatory diseases.

Case Studies

Case Study 1 : A study conducted by Sivaramakarthikeyan et al. evaluated the anti-inflammatory effects of a series of pyrazole derivatives in vivo using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives significantly reduced edema compared to control groups .

Case Study 2 : Abdellatif et al. synthesized a series of substituted pyrazole derivatives and screened them for COX inhibitory activity. The most potent compound exhibited an ED50_{50} value of 5.63 μmol/kg, demonstrating superior efficacy compared to standard treatments .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Thiophene derivatives, trifluoroacetic anhydride, and appropriate nucleophiles.
  • Key Reactions : Halogenation, reduction, and alkylation reactions are often employed to modify the core structure for enhanced activity.

Biological Activities

Research has shown that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines:

  • Case Study : In a study published in Pharmaceuticals, derivatives were tested against human cancer cell lines (A375, C32, DU145, MCF-7). Four compounds were selected for further evaluation by the National Cancer Institute (NCI) due to their potent antiproliferative effects .
CompoundCell Line TestedIC50 (μM)
2bA3750.5
3bDU1450.8
4bMCF-70.6

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines in various models of inflammation.

Medicinal Chemistry Applications

The unique structural features of 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride make it a valuable scaffold in drug design:

Drug Development

The compound's ability to interact with multiple biological targets suggests its utility as a lead compound in developing new therapeutics:

  • GABA Receptor Modulation : Research indicates potential interactions with GABA receptors, which are crucial for treating neurological disorders .

Structure-Activity Relationship Studies

Understanding how structural modifications affect biological activity is critical for optimizing lead compounds:

Modification TypeActivity Change
TrifluoromethylIncreased potency against cancer cells
Thiophene SubstitutionEnhanced selectivity for GABA receptors

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazolo[1,5-a]pyrimidine core : A fused bicyclic system providing rigidity and planar geometry.
  • Thiophen-2-yl substituent : Enhances electronic interactions and solubility in organic solvents.
  • Trifluoromethyl group : Improves pharmacokinetic properties.
  • Carbonyl chloride : A reactive site for nucleophilic substitution or amidation reactions .

Structural Analogs with Varying Substituents

Table 1: Substituent Effects on Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents (Position) Key Properties/Applications Yield (%) Reference
Target Compound 5-Thiophen-2-yl, 7-CF₃, 2-COCl Intermediate for amidation reactions N/A
5-(4-Methoxyphenyl)-7-CF₃ analog (CAS: 447.07) 5-4-MeO-Ph, 7-CF₃, 2-CONH(2-Cl-pyridinyl) Potential kinase inhibitor N/A
5-(3,5-Bis(CF₃)Ph)-2-Thiophen-2-yl analog 5-Bis(CF₃)Ph, 2-Thiophen-2-yl Structural diversity for SAR studies 55–98
5-Furan-2-yl-7-CF₃-2-carboxylic acid 5-Furan-2-yl, 7-CF₃, 2-COOH Solubility challenges due to carboxyl 95

Key Observations :

  • Thiophene vs.
  • Trifluoromethyl vs. Methyl : The CF₃ group in the target compound increases metabolic stability compared to methyl-substituted analogs (e.g., 5,7-dimethyl-triazolo[1,5-a]pyrimidines) .
  • Carbonyl Chloride vs. Carboxamide : The reactive COCl group allows versatile functionalization, unlike pre-formed amides (e.g., compound 41 in ), which are terminal products.

Comparison :

  • The target compound is synthesized via coupling reactions similar to triazolo[1,5-a]pyrimidines (e.g., compound 30/31 in ), but requires careful handling due to the hygroscopic nature of COCl .

Physicochemical Properties

  • Solubility : The thiophene and CF₃ groups render the target compound soluble in polar aprotic solvents (e.g., DCM, dioxane) but poorly water-soluble .
  • Stability : Air-stable as a solid, but the COCl group is moisture-sensitive, necessitating anhydrous storage .
  • Optical Properties : Thiophene-containing derivatives exhibit strong UV absorption (λmax ~270–300 nm), useful for analytical quantification .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of 2-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with activating agents like PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) in 1,4-dioxane under inert atmosphere, followed by coupling with aryl boronic acids using Pd catalysts (e.g., bis-triphenylphosphine-palladium(II) chloride) .
  • Key Factors : Reaction time (e.g., 24 h for Suzuki coupling), temperature (110°C for arylations), and stoichiometry (1.3 mmol PyBroP per 1 mmol substrate) critically affect yields. Reported yields for analogous reactions range from 67% to 93% depending on substituents .

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substitution patterns (e.g., thiophene protons at δ 6.21–7.51 ppm, trifluoromethyl groups at δ -60 to -70 ppm in 19F^{19}F NMR) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+ for C14_{14}H8_8F3_3N3_3OS requires m/z 336.0421) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyrimidine core?

  • Regiochemical Control :

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl at C7) direct electrophilic substitutions to C5 due to reduced electron density .
  • Steric Guidance : Bulky substituents at C2 (e.g., methyl or phenyl) hinder reactivity at adjacent positions, favoring modifications at C5 or C7 .
    • Case Study : In Pd-catalyzed cross-couplings, C5-thiophene derivatives show higher reactivity than C7-trifluoromethyl analogs due to π-electron richness .

Q. How can computational modeling predict the compound’s bioactivity or stability?

  • Methods :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., trifluoromethyl groups lower LUMO energy, enhancing electrophilicity) .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases or receptors) using software like AutoDock. The thiophene moiety often participates in π-π stacking, while the carbonyl chloride enables covalent binding .
    • Validation : Correlate computational predictions with experimental IC50_{50} values from enzyme inhibition assays .

Q. What are the contradictions in reported biological activities of related pyrazolo[1,5-a]pyrimidines, and how can they be resolved?

  • Data Conflicts : Some studies report COX-2 inhibition for C7-trifluoromethyl derivatives, while others emphasize kinase selectivity .
  • Resolution Strategies :

  • Dose-Response Profiling : Test compounds across multiple assays (e.g., COX-2 vs. EGFR kinase) to identify off-target effects.
  • Structural Comparisons : Compare X-ray crystallography data (e.g., bond angles at C7) to correlate substituent effects with activity .

Methodological Challenges and Solutions

Q. How to mitigate decomposition of the carbonyl chloride group during storage or reactions?

  • Stability Protocols :

  • Storage : Store under anhydrous conditions at -20°C in sealed, argon-flushed vials .
  • Reaction Handling : Use scavengers (e.g., molecular sieves) in nucleophilic environments to prevent hydrolysis .

Q. What purification techniques are optimal for isolating this compound from byproducts?

  • Chromatography : Flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polar byproducts (e.g., unreacted boronic acids) .
  • Crystallization : Recrystallize from ethanol or dioxane to obtain high-purity crystals (melting point validation: ±2°C deviation from literature) .

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